4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Description
4-(2-Methoxyphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione is a polycyclic imide derivative characterized by a rigid tricyclic scaffold fused with a 2-methoxyphenyl substituent at the 4-position. The tricyclic core, featuring a bicyclo[5.2.2] framework, imparts structural rigidity, while the 2-methoxyphenyl group enhances lipophilicity and modulates receptor interactions. X-ray crystallography has confirmed the stereochemical configuration of related azatricycloundecene derivatives, ensuring precise structural characterization .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-13-5-3-2-4-12(13)18-16(19)14-10-6-7-11(9-8-10)15(14)17(18)20/h2-7,10-11,14-15H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZBQVWHUZROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenyl isocyanate with a suitable tricyclic precursor under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
4-(2-Methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione can be contextualized through comparisons with analogs differing in substituents, stereochemistry, or scaffold modifications. Below is a detailed analysis:
Substituent Modifications
Structural and Pharmacokinetic Comparisons
- Lipophilicity : The 2-methoxyphenyl derivative (logP ≈ 2.5) balances solubility and membrane permeability, whereas halogenated analogs (e.g., bromophenyl, logP ≈ 3.5) show higher tissue retention but increased toxicity .
- Stereochemical Impact : Derivatives with defined stereocenters (e.g., (2R,6S) configuration) exhibit superior receptor-binding specificity. For example, the (2R,6S)-bromophenyl analog showed 10-fold higher antiviral potency than its enantiomer .
- Antiviral vs. Antimicrobial Activity : Thiourea and urea derivatives prioritize antimicrobial effects, while arylpiperazine-substituted analogs (e.g., 2-methoxyphenyl) target 5-HT₁A receptors, suggesting scaffold versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
